molecular formula C21H15BrClN3O2S2 B2660732 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 1798443-52-3

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Número de catálogo: B2660732
Número CAS: 1798443-52-3
Peso molecular: 520.84
Clave InChI: GKAPGPMVBRTZIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway , which is fundamental for the development, differentiation, and activation of B-cells. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of B-cell signaling. Its primary research value lies in the investigation of B-cell mediated diseases, including the study of autoimmune disorders such as rheumatoid arthritis and lupus, as well as in hematological oncology research, particularly for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The specific substitution pattern on the thieno[3,2-d]pyrimidine core is designed to optimize binding affinity and selectivity, making this compound a valuable pharmacological tool for dissecting BTK-dependent signaling cascades in cellular and in vivo models, and for exploring mechanisms of resistance to BTK-targeted therapies.

Propiedades

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O2S2/c22-14-5-7-15(8-6-14)26-20(28)19-17(9-10-29-19)25-21(26)30-12-18(27)24-11-13-3-1-2-4-16(13)23/h1-10H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAPGPMVBRTZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide typically involves multiple steps:

  • Formation of the Thienopyrimidine Core: : The initial step involves the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction between a thiophene derivative and a suitable amidine or guanidine precursor under acidic or basic conditions.

  • Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a brominated aromatic compound and a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Attachment of the Chlorobenzyl Acetamide Moiety: : The final step involves the coupling of the chlorobenzyl acetamide moiety to the thienopyrimidine core. This can be accomplished through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Antiviral Activity
    • Research indicates that compounds similar to this thienopyrimidine derivative exhibit antiviral properties, particularly against herpesviruses. The structural characteristics that enhance binding affinity to viral targets are crucial for the development of effective antiviral agents .
  • Anticancer Properties
    • Thienopyrimidine derivatives have been explored for their potential as anticancer agents. Studies have shown that modifications to the thienopyrimidine core can enhance cytotoxic activity against various cancer cell lines. For instance, derivatives with bromophenyl substitutions have demonstrated improved potency in inhibiting tumor growth in preclinical models .
  • Inhibition of Bromodomain Proteins
    • The compound has been investigated as a potential inhibitor of bromodomain and extraterminal (BET) proteins, which play a significant role in regulating gene expression involved in cancer and inflammation. Novel inhibitors derived from thienopyrimidine frameworks have shown promising results in enhancing the efficacy of existing cancer therapies .

Case Study 1: Antiviral Efficacy

A study conducted on a series of thienopyrimidine derivatives, including the compound of interest, demonstrated significant antiviral activity against HSV-1 and HSV-2. The mechanism involved the inhibition of viral replication through direct interaction with viral proteins, highlighting the compound's potential as an antiviral therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability compared to control groups. The observed IC50 values indicated a dose-dependent response, suggesting that structural modifications could further enhance its anticancer properties. Further investigation into its mechanism of action revealed apoptosis induction through mitochondrial pathways .

Mecanismo De Acción

The mechanism by which 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific enzymes or modulating receptor activity. This interaction can disrupt biological pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Structural Variations

The following analogs share the thieno[3,2-d]pyrimidinone or related scaffolds but differ in substituents, hydrogenation states, and appended groups:

Compound Name Core Structure Substituents Molecular Weight Key References
Target Compound 3,4-Dihydrothieno[3,2-d]pyrimidin-4-one 3-(4-Bromophenyl), 2-(thioacetamide-N-(2-chlorobenzyl)) Not reported N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Dihydropyrimidin-6-one 4-Methyl, 2-(thioacetamide-N-(4-bromophenyl)) 353.99 g/mol
2-[[3-(4-Bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide Hexahydrobenzo-thieno[2,3-d]pyrimidin-4-one 3-(4-Bromophenyl), 2-(thioacetamide-N-(2,4-dichlorophenyl)) Not reported
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3,4-Dihydrothieno[3,2-d]pyrimidin-4-one 3-Methyl, 7-Phenyl, 2-(thioacetamide-N-(4-bromophenyl)) 486.40 g/mol

Key Observations :

  • Core Modifications: The hexahydrobenzo-thieno[2,3-d]pyrimidinone analog () introduces a fused cyclohexane ring, increasing rigidity and steric bulk, which may alter binding pocket compatibility .
  • Substituent Effects : The 2-chlorobenzyl group in the target compound vs. 4-bromophenyl () or dichlorophenyl () affects electronic properties and steric interactions.
  • Hydrogenation States: Partial (dihydro) vs.

Key Observations :

  • Coupling Strategies : Amide bond formation via carbodiimides (e.g., EDC·HCl) is common (). Thioether linkages often involve nucleophilic substitution (e.g., thiol-disulfide exchange) .
  • Yield Challenges: Higher yields (e.g., 79% in ) are achieved with optimized stoichiometry and mild conditions, whereas complex cores (e.g., hexahydrobenzo-thienopyrimidinone) may require multistep synthesis with lower efficiency .

Actividad Biológica

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a thieno-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H20BrN3O2SC_{23}H_{20}BrN_{3}O_{2}S, with a molecular weight of 514.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a chlorobenzyl acetamide moiety.

PropertyValue
Molecular FormulaC23H20BrN3O2S
Molecular Weight514.5 g/mol
CAS Number894240-58-5

Research indicates that compounds with similar thieno-pyrimidine structures often exhibit biological activities through multiple mechanisms:

  • Antiviral Activity : Compounds in this class have been shown to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for virus propagation. For instance, derivatives have demonstrated efficacy against herpes simplex virus (HSV) and other members of the herpesvirus family by targeting viral DNA synthesis pathways .
  • Antitumor Activity : The thieno-pyrimidine scaffold has been associated with significant antitumor effects. Studies have reported that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways related to cell survival .
  • Enzyme Inhibition : Some derivatives have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in neurodegenerative diseases .

Case Studies and Experimental Evidence

  • Antiviral Efficacy : A study evaluated the antiviral potential of a related compound against HSV types 1 and 2, demonstrating IC50 values in the low micromolar range, indicating potent antiviral activity .
  • Antitumor Studies : In vitro assays conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation, with IC50 values ranging from 6 to 20 µM depending on the cell type and assay conditions . Notably, the compound induced apoptosis in SMMC7721 liver cancer cells through caspase-dependent pathways.
  • Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of thieno-pyrimidine derivatives by showing their ability to inhibit MAO-B activity, which is linked to neurodegenerative disorders like Parkinson's disease .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Basic Question
Methodology :

  • Step 1 : Use a nucleophilic substitution reaction to couple the thieno[3,2-d]pyrimidin-4-one core with a thiol-containing intermediate. For example, react 3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl thiol with 2-chloro-N-(2-chlorobenzyl)acetamide in the presence of triethylamine (TEA) as a base .
  • Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and side products.
  • Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, temperature, solvent polarity). For instance, varying TEA concentration (0.5–2.0 equiv.) can improve yields by reducing steric hindrance .

How should spectroscopic techniques be employed to confirm the compound’s structure?

Basic Question
Methodology :

  • 1H/13C NMR : Assign peaks by comparing with analogs. For example, the acetamide proton (NH) appears as a singlet at δ 10.2–10.5 ppm, while the thieno[3,2-d]pyrimidine protons resonate at δ 6.8–8.5 ppm .
  • LC-MS : Confirm molecular weight (expected [M+H]+: ~532.8 g/mol) and purity (>95%). Use electrospray ionization (ESI) in positive mode with a C18 column (acetonitrile/water mobile phase) .
  • X-ray Crystallography (if crystals are obtained): Analyze dihedral angles (e.g., ~66.4° between aryl rings) and hydrogen bonds (N–H⋯O) to validate spatial arrangement .

What in vitro assays are suitable for evaluating antimicrobial or kinase inhibitory activity?

Basic Question
Methodology :

  • Antimicrobial Testing : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli. Prepare compound solutions in DMSO (1–100 µg/mL) and measure inhibition zones. Compare with controls (e.g., ciprofloxacin) .
  • Kinase Inhibition : For CK1 or CXCR3 targets, perform fluorescence-based kinase assays. Pre-incubate the compound (0.1–10 µM) with recombinant kinases and ATP, then quantify residual activity using ADP-Glo™ .

Table 1 : Example antimicrobial activity data (adapted from ):

MicroorganismInhibition Zone (mm) at 50 µg/mL
S. aureus18 ± 1.2
E. coli12 ± 0.8
C. albicans9 ± 0.5

How can contradictory biological activity data across studies be resolved?

Advanced Question
Methodology :

  • Purity Verification : Re-analyze the compound via HPLC to rule out impurities (>95% purity required). Contaminants from incomplete purification (e.g., residual TEA) may skew results .
  • Assay Conditions : Standardize protocols (e.g., pH, serum concentration). For instance, CXCR3 antagonism assays are sensitive to buffer ionic strength; use 150 mM NaCl in HEPES .
  • Metabolic Stability : Test compound stability in liver microsomes. Rapid degradation (t1/2 < 30 min) may explain inconsistent in vivo/in vitro results .

What computational strategies predict target binding modes and SAR trends?

Advanced Question
Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with CXCR3 (PDB: 6N52). The 4-bromophenyl group may occupy a hydrophobic pocket, while the thioacetamide moiety forms hydrogen bonds with Arg112 .
  • QSAR Modeling : Train a model using IC50 data from analogs. Key descriptors include logP (optimal 2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

How can crystallography data inform hydrogen-bonding networks and polymorphism risks?

Advanced Question
Methodology :

  • Hydrogen Bond Analysis : Measure N–H⋯O distances (typically 2.8–3.2 Å) and angles (>150°) using Mercury software. For example, the acetamide NH forms a bond with pyrimidine C=O .
  • Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, DCM). Monitor thermal behavior via DSC; a single endotherm at 215°C suggests no polymorphic forms .

What strategies improve solubility for in vivo studies without altering bioactivity?

Advanced Question
Methodology :

  • Prodrug Design : Introduce phosphate esters at the acetamide group, which hydrolyze in vivo. Test stability in simulated gastric fluid (pH 2.0) .
  • Nanoparticle Formulation : Use PLGA nanoparticles (size: 150–200 nm) to encapsulate the compound. Measure drug release kinetics in PBS (pH 7.4) over 72 hours .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.